REACTION_CXSMILES
|
[Br:1][C:2]1[N:3]=[C:4]([CH:7]2[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH2:8]2)[NH:5][CH:6]=1.[OH-].[K+].Br[CH2:23][CH2:24][O:25]C1CCCCO1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CS(C)=O.C(OCC)(=O)C>[Br:1][C:2]1[N:3]=[C:4]([CH:7]2[CH2:8][CH2:9][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:11][CH2:12]2)[N:5]([CH2:23][CH2:24][OH:25])[CH:6]=1 |f:1.2,4.5|
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Name
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|
Quantity
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36 g
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Type
|
reactant
|
Smiles
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BrC=1N=C(NC1)C1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
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36 g
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Type
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reactant
|
Smiles
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[OH-].[K+]
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Name
|
|
Quantity
|
36 g
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Type
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reactant
|
Smiles
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BrCCOC1OCCCC1
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Name
|
|
Quantity
|
32.11 g
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Type
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reactant
|
Smiles
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O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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800 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The contents were stirred at room temp for 20 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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after 20-30 min
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Duration
|
25 (± 5) min
|
Type
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WAIT
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Details
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The reaction was deemed complete after 4 h by LCMS data, so the contents
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Duration
|
4 h
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Type
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WASH
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Details
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washed with brine (3×800 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organics were dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated to an oil with an approximate 8:1 ratio of regioisomers
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Type
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DISSOLUTION
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Details
|
The oil was redissolved in methanol (400 mL)
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Type
|
WASH
|
Details
|
washed with aqueous potassium carbonate (400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated to a colorless oil that
|
Type
|
CUSTOM
|
Details
|
was further dried under vacuum for 60 min
|
Duration
|
60 min
|
Type
|
WAIT
|
Details
|
rolled in an ice-water-salt bath for 90 min
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
A white solid precipitated
|
Type
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FILTRATION
|
Details
|
which was filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum for 30 min
|
Duration
|
30 min
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C(N(C1)CCO)C1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 67.2 mmol | |
AMOUNT: MASS | 25.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |